molecular formula C9H20N2O2 B3049809 4-Hydroxynonanehydrazide CAS No. 22094-44-6

4-Hydroxynonanehydrazide

Cat. No.: B3049809
CAS No.: 22094-44-6
M. Wt: 188.27 g/mol
InChI Key: BIFDFFFGPJHPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxynonanehydrazide is a chemical compound with the molecular formula C9H20N2O2. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group and a hydrazide functional group, making it a valuable intermediate in organic synthesis and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynonanehydrazide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynonanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and hydrazide functional groups, which can interact with different reagents under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce nonanehydrazine derivatives .

Scientific Research Applications

4-Hydroxynonanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxynonanehydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, signal transduction pathways, and cellular functions, making this compound a valuable tool in scientific research .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of hydroxyl and hydrazide functional groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to participate in diverse reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

4-hydroxynonanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-2-3-4-5-8(12)6-7-9(13)11-10/h8,12H,2-7,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFDFFFGPJHPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310675
Record name 4-hydroxynonanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22094-44-6
Record name NSC230266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxynonanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxynonanehydrazide
Reactant of Route 2
Reactant of Route 2
4-Hydroxynonanehydrazide
Reactant of Route 3
Reactant of Route 3
4-Hydroxynonanehydrazide
Reactant of Route 4
Reactant of Route 4
4-Hydroxynonanehydrazide
Reactant of Route 5
4-Hydroxynonanehydrazide
Reactant of Route 6
4-Hydroxynonanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.